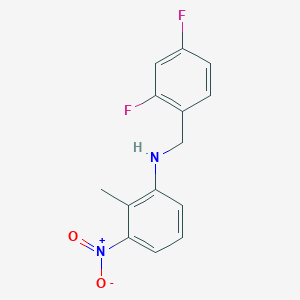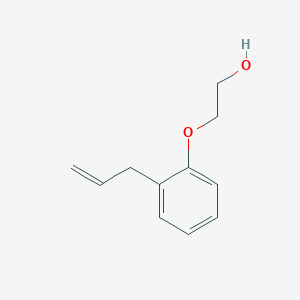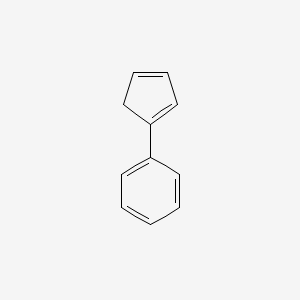
Phenylcyclopentadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylcyclopentadiene is an organic compound characterized by a phenyl group attached to a cyclopentadiene ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity. It is often used as a precursor in the synthesis of various complex organic molecules and has applications in materials science and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenylcyclopentadiene can be synthesized through several methods. One common approach involves the reaction of phenylacetylene with cyclopentadiene in the presence of a catalyst. This reaction typically occurs under mild conditions and yields the desired product with high selectivity. Another method involves the alkylation of cyclopentadiene with phenyl halides under basic conditions, followed by dehydrohalogenation to form this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Phenylcyclopentadiene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenyl-substituted cyclopentadienones.
Reduction: Reduction reactions can yield phenyl-substituted cyclopentanes.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Friedel-Crafts acylation and alkylation reactions are commonly used.
Major Products: The major products formed from these reactions include phenyl-substituted cyclopentadienones, cyclopentanes, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
Phenylcyclopentadiene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in organometallic chemistry.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of Phenylcyclopentadiene involves its ability to participate in various chemical reactions due to the presence of the phenyl group and the conjugated diene system. The phenyl group can stabilize reaction intermediates through resonance, while the diene system can undergo cycloaddition reactions, such as the Diels-Alder reaction . These properties make it a versatile compound in synthetic chemistry.
Comparison with Similar Compounds
1,3-Cyclopentadiene: Lacks the phenyl group, making it less versatile in certain reactions.
1-Phenyl-1,3-butadiene: Similar structure but with a different ring system, leading to different reactivity.
1-Phenyl-1,3-cyclohexadiene: Larger ring size affects its chemical properties and reactivity.
Uniqueness: Phenylcyclopentadiene is unique due to the combination of the phenyl group and the cyclopentadiene ring, which imparts distinct reactivity and stability. This makes it particularly useful in the synthesis of complex organic molecules and in applications requiring specific chemical properties .
Properties
Molecular Formula |
C11H10 |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
cyclopenta-1,3-dien-1-ylbenzene |
InChI |
InChI=1S/C11H10/c1-2-6-10(7-3-1)11-8-4-5-9-11/h1-8H,9H2 |
InChI Key |
OFPZFTWBJUGNGE-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=C1C2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
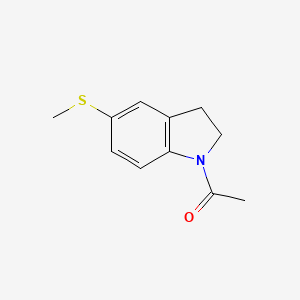
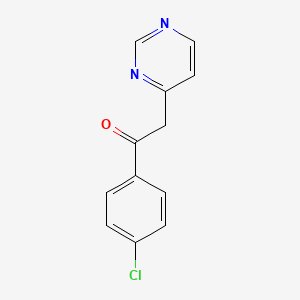
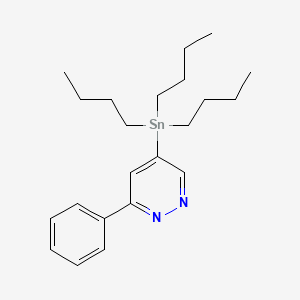
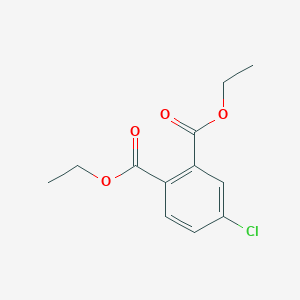
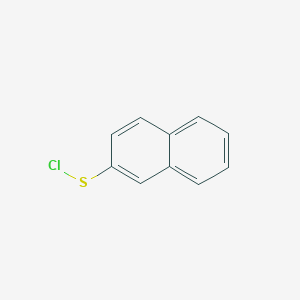
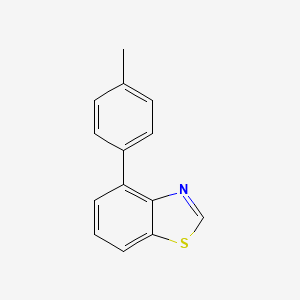
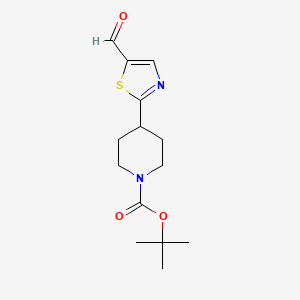
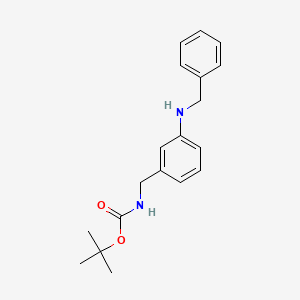
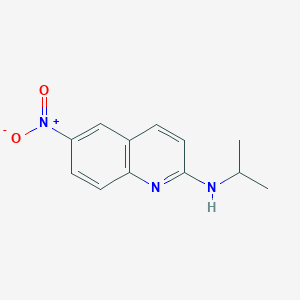
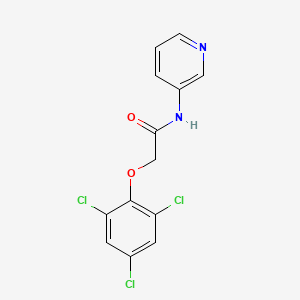
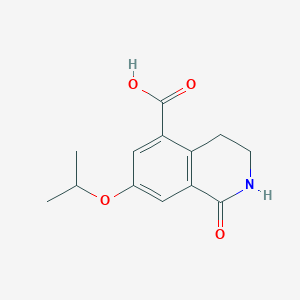
![6-[(3,7-Dimethylnona-2,6-dien-1-YL)oxy]-2-methyl-2,3-dihydro-1-benzofuran](/img/structure/B8551807.png)
